1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a thiophen-2-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, while the thiophene group introduces sulfur-based electronic effects.
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-5-6-12(8-11(10)2)21-13(18-19-20-21)9-16-15(22)17-14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVWRNNOTUMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The compound features a tetrazole ring , which is known for enhancing biological activity through various mechanisms, including interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by coupling with thiophenes and urea moieties. The synthetic pathways often utilize reagents that facilitate the formation of the tetrazole structure, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives, including our compound of interest. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Salmonella typhimurium | 10 |
These results suggest that the compound possesses potential as an antibacterial agent, particularly effective against common pathogens .
Anticancer Activity
In addition to antimicrobial properties, compounds similar to this compound have been studied for their anticancer effects. Research has shown that certain tetrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, a related study demonstrated that tetrazole compounds inhibited the growth of various cancer cell lines by interfering with metabolic pathways essential for cell survival .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazoles has also been documented. Compounds with similar structures have been found to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
- Study on Antimicrobial Activity : A study conducted by Nessim et al. evaluated several tetrazole derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : A thesis from Groningen Research Institute reported on a series of tetrazole-based compounds demonstrating significant anticancer activity through pathways involving apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Table 1: Comparison of Tetrazole-Urea Derivatives
Key Observations:
- Thiophene vs.
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 166°C to 268°C, influenced by substituent polarity. The target compound’s thiophene and dimethyl groups may lower its melting point compared to fluorinated derivatives due to reduced crystallinity .
- Solubility : The sodium salt in highlights strategies to enhance solubility, whereas the dimethyl group in the target compound may necessitate formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
